Inosine dialdehyde
Beschreibung
Significance of Nucleoside Derivatives in Biochemical and Pharmacological Research
Nucleoside derivatives form a cornerstone of modern biochemical and pharmacological research. As the fundamental building blocks of nucleic acids like DNA and RNA, nucleosides and their phosphorylated counterparts, nucleotides, are intrinsically involved in virtually all cellular processes, including the storage, transmission, and expression of genetic information sigmaaldrich.com. Beyond their structural roles, nucleosides and nucleotides are critical for cellular energy transfer (e.g., ATP), intracellular signaling (e.g., cAMP), and function as essential coenzymes (e.g., NAD+, FAD) researchgate.net.
The versatility of nucleoside derivatives extends to their synthetic analogs, which have proven invaluable in medicinal chemistry. Modifications to the sugar or base components of nucleosides have led to the development of potent therapeutic agents, particularly in the fields of antiviral, anticancer, and antibacterial treatments. Drugs such as acyclovir, zidovudine, and remdesivir (B604916) exemplify the successful translation of nucleoside derivative research into clinical practice researchgate.netiprjb.orgmadridge.org. Furthermore, these compounds serve as vital tools in molecular biology research, acting as diagnostic agents and finding applications in the design of nanomaterials and bioconjugates researchgate.net.
Historical Perspective of Inosine (B1671953) Dialdehyde (B1249045) Research
Inosine dialdehyde (also known as INOX or IdA) is chemically derived from inosine through periodate (B1199274) oxidation, a process that modifies the sugar moiety nih.govresearchgate.net. Research into the biological effects of inosine dialdehyde dates back to at least the mid-1970s. Studies investigating its pharmacologic disposition in various animal models were published in the mid-1970s, providing early insights into its behavior within biological systems nih.gov. By 1977, research was actively exploring its mechanism of action, particularly its inhibitory effects on tumor cell proliferation nih.gov. The broader chemical context of periodate oxidation in nucleic acid chemistry, including the synthesis and properties of dialdehyde derivatives, has been a subject of review, indicating sustained academic interest in these types of compounds researchgate.net.
Broad Academic Interest in Inosine Dialdehyde Reactivity and Interactions
The academic interest in inosine dialdehyde stems from its distinctive chemical structure and its resultant biological activities ontosight.ai. As a dialdehyde, it possesses two aldehyde functional groups, a characteristic that dictates its reactivity and interactions with biomolecules ontosight.ai. This reactivity enables inosine dialdehyde to form adducts with proteins and other cellular components, making it a subject of study for its biochemical interactions ontosight.ai.
Research has demonstrated that inosine dialdehyde inhibits the proliferation of a range of tumor cell lines in a concentration-dependent manner nih.gov. Its mechanism of action involves the inhibition of essential cellular processes, including the synthesis of protein, RNA, and DNA, by interfering with multiple metabolic pathways nih.govcancer.gov. Specifically, it has been shown to cause cell cycle arrest, frequently in the G2/M phase, and to form stable covalent crosslinks within proteins, thereby impeding the function of enzymes critical for nucleic acid synthesis cancer.gov. Beyond its direct cellular effects, dialdehydes, in general, are recognized for their utility as fixatives in preserving cellular morphology, and periodate oxidation is a key method for generating dialdehyde derivatives from molecules containing vicinal diols, a reaction applicable to RNA termini biorxiv.orgoup.com. Furthermore, inosine dialdehyde has been utilized as a cross-linking agent in the formation of hydrogels with biopolymers like chitosan (B1678972), highlighting its capacity to engage in cross-linking reactions with biological macromolecules researchgate.net.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
23590-99-0 |
|---|---|
Molekularformel |
C10H10N4O5 |
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
(2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal |
InChI |
InChI=1S/C10H10N4O5/c15-1-6(2-16)19-7(3-17)14-5-13-8-9(14)11-4-12-10(8)18/h1,3-7,16H,2H2,(H,11,12,18)/t6-,7+/m0/s1 |
InChI-Schlüssel |
RGWOFTGZWJGPHG-NKWVEPMBSA-N |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@@H](C=O)O[C@H](CO)C=O |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(CO)C=O |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of Inosine Dialdehyde
Chemical Synthesis Routes of Inosine (B1671953) Dialdehyde (B1249045) from Precursors
The primary method for the synthesis of inosine dialdehyde involves the oxidative cleavage of the ribose moiety of inosine. This transformation selectively targets the vicinal diols in the sugar ring, yielding the characteristic dialdehyde structure.
Periodate (B1199274) Oxidation of Inosine and Related Nucleosides
The most prevalent and efficient method for the preparation of inosine dialdehyde is the periodate oxidation of inosine. nih.govmicrobenotes.com This reaction employs an oxidizing agent, typically sodium periodate (NaIO₄), to cleave the C2'-C3' bond of the ribose ring in inosine. nih.govresearchgate.net The vicinal hydroxyl groups at these positions are essential for the reaction to proceed. nih.gov The oxidation results in the formation of two aldehyde groups, yielding the product commonly known as inosine dialdehyde or sometimes referred to by its systematic name, (2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal. nih.gov
The reaction is generally carried out in aqueous solutions under controlled conditions to prevent over-oxidation and degradation of the product. acs.org The periodate consumption during the reaction can be monitored to ensure the complete conversion of the starting nucleoside. researchgate.net This method is not limited to inosine; it is a general technique applicable to other ribonucleosides such as adenosine, guanosine, and uridine, leading to their corresponding dialdehyde derivatives. nih.govosti.gov
Table 1: Key Features of Periodate Oxidation for Inosine Dialdehyde Synthesis
| Feature | Description |
| Precursor | Inosine |
| Oxidizing Agent | Sodium Periodate (NaIO₄) |
| Bond Cleaved | C2'-C3' bond of the ribose moiety |
| Functional Groups Formed | Two aldehyde groups |
| Key Advantage | High selectivity for vicinal diols |
Alternative Oxidative Cleavage Methods
While periodate oxidation is the standard, other oxidative cleavage methods can theoretically be applied to the synthesis of dialdehydes from diols, though they are less commonly reported for inosine specifically. These methods are often employed in broader organic synthesis for the cleavage of alkenes or diols.
One such alternative is ozonolysis, a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. While not directly applicable to the vicinal diols of inosine's ribose ring, it is a fundamental oxidative cleavage reaction in organic chemistry.
Another classical method for diol cleavage is the use of lead tetraacetate (Pb(OAc)₄). Similar to periodate, it specifically cleaves vicinal diols. However, due to the toxicity of lead compounds, periodate-based methods are generally preferred, especially in the context of synthesizing biologically relevant molecules.
Synthesis of Inosine Dialdehyde Analogues and Derivatives
The reactivity of both the purine (B94841) ring and the newly formed aldehyde groups in inosine dialdehyde allows for extensive chemical modifications, leading to a wide array of analogues and derivatives with tailored properties.
Structural Modifications of the Purine Moiety
The purine base of inosine dialdehyde can be chemically altered to generate analogues with potentially different biological activities. While direct modification of the purine ring after the formation of the dialdehyde can be challenging due to the reactivity of the aldehyde groups, modifications are often introduced at the nucleoside level before oxidation.
Techniques such as direct C-H bond activation have emerged as powerful tools for modifying purine nucleosides. mdpi.com For instance, palladium or copper-catalyzed cross-coupling reactions can be used to introduce aryl or other functional groups at the C8 position of the purine ring of inosine. mdpi.com These modified inosine precursors can then be subjected to periodate oxidation to yield the corresponding C8-substituted inosine dialdehyde analogues. The introduction of different substituents on the purine ring can influence the molecule's electronic properties, solubility, and interactions with biological targets. microbenotes.com
Derivatization at Aldehyde Functional Groups
The aldehyde groups of inosine dialdehyde are highly reactive and serve as primary sites for derivatization. These reactions are crucial for creating bioconjugates, cross-linked materials, and various molecular probes.
A common reaction involves the formation of Schiff bases through condensation with primary amines. nih.gov For example, the aldehyde groups can react with the lysine (B10760008) residues of proteins, leading to the formation of covalent cross-links. nih.gov This reactivity has been exploited to couple periodate-oxidized nucleosides to proteins for immunological studies. nih.gov
Hydrazines and hydroxylamines are also frequently used to derivatize the aldehyde functionalities. Fluorescent hydrazides can be reacted with inosine dialdehyde to create fluorescently labeled derivatives. thermofisher.com Similarly, reaction with phenylhydrazine (B124118) can lead to the formation of bisphenylhydrazones. osti.gov These derivatization strategies are fundamental for developing probes to study the interactions and localization of these molecules in biological systems.
Table 2: Examples of Derivatization Reactions at the Aldehyde Groups of Inosine Dialdehyde
| Reagent | Functional Group Formed | Application |
| Primary Amines (e.g., Lysine) | Schiff Base | Protein cross-linking |
| Phenylhydrazine | Bisphenylhydrazone | Chemical characterization |
| Fluorescent Hydrazides | Fluorescent Hydrazone | Fluorescent labeling |
| Biotin Hydrazide | Biotinylated Derivative | Affinity probes |
| Hydroxylamines | Oxime | Stable bioconjugates |
Synthesis of Nucleoside Mono- and Dialdehydes for Research Probes
The synthesis of nucleoside dialdehydes, including inosine dialdehyde, is a key strategy for creating molecular probes to investigate various biological processes. The reactive aldehyde groups allow for the attachment of reporter molecules such as fluorophores or affinity tags like biotin. researchgate.netthermofisher.com
Periodate-oxidized nucleosides have been utilized as probes for labeling glycans and for detecting abasic sites in DNA. thermofisher.com The aldehyde groups can react with specific functional groups in their target biomolecules, enabling their detection and quantification. For instance, a biotinylated hydroxylamine (B1172632) can react with the aldehyde groups of a dialdehyde probe, which can then be detected using streptavidin conjugates. thermofisher.com
Furthermore, the selective reduction of one of the aldehyde groups in a dialdehyde can yield a nucleoside monoaldehyde. osti.gov This can be achieved using reducing agents like sodium borohydride (B1222165) under controlled pH conditions. osti.gov These monoaldehyde derivatives offer a different reactivity profile and can be used to create more specific molecular probes or to study the distinct roles of each aldehyde group in biological interactions.
Characterization of Synthetic Intermediates and Final Products
The synthesis of inosine dialdehyde from inosine via periodate oxidation involves a key intermediate and results in a final product whose structure can be confirmed through various spectroscopic techniques. While inosine dialdehyde exists in solution as a complex mixture of hydrated and hemiacetalic forms, spectroscopic methods provide insight into its core structure and the presence of key functional groups.
The primary starting material, inosine , is a well-characterized purine nucleoside. Its spectral data provide a baseline for comparison with the oxidized product.
Table 1: Spectroscopic Data for Inosine
| Technique | Observed Signals/Properties |
| ¹H NMR (D₂O) | Signals for the purine ring protons (H-2 and H-8) are observed as singlets around 8.21 and 8.33 ppm, respectively. The anomeric proton (H-1') appears as a doublet of doublets at approximately 6.07 ppm. researchgate.net |
| ¹³C NMR | The anomeric carbon (C-1') of the ribose ring shows a signal around 88.68 ppm. researchgate.net |
| Mass Spec (EI) | Molecular Weight: 268.23 g/mol . nist.gov |
| IR Spectrum | Characteristic peaks corresponding to O-H, N-H, C-H, C=O, and C-N stretching and bending vibrations are present. chemicalbook.com |
The synthetic intermediate in the periodate oxidation of inosine is a cyclic periodate ester . This intermediate is transient and generally not isolated. Its formation is inferred from mechanistic studies of periodate oxidation of diols. wikipedia.org
The final product, inosine dialdehyde , officially named (2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal, is typically a white, flocculent powder. nih.gov Its characterization is complicated by its tendency to exist as a mixture of hydrated forms in aqueous solutions, with few free aldehyde groups. researchgate.net However, key spectral features confirm its formation.
Table 2: Characterization Data for Inosine Dialdehyde and Its Derivatives
| Compound | Technique | Key Spectral Features/Data |
| Inosine Dialdehyde | ¹H NMR | Aldehyde protons are expected to appear in the downfield region (around 9.6 ppm). researchgate.net Protons of the dialdehyde cyclic pyran hydrate (B1144303) form appear between 4.7-5.3 ppm. researchgate.net |
| ¹³C NMR | Aldehyde carbonyl carbons typically resonate in the 190-200 ppm region. Data for inosine dialdehyde specifically is not readily available in the searched literature. | |
| FTIR | A characteristic C=O stretching vibration for the aldehyde groups is expected around 1730 cm⁻¹. nih.govresearchgate.net | |
| Mass Spec | Molecular Weight: 266.21 g/mol . nih.gov Predicted m/z for [M+H]⁺ is 267.07240. uni.lu | |
| Inosine Dialdehyde-Amine Adduct (Dihydropyridine derivative) | ¹H NMR | Appearance of vinylic protons at ~6.0 ppm and protons alpha to the nitrogen at ~4.3 ppm. researchgate.net Disappearance of the aldehyde proton signal. researchgate.net |
| Inosine Dialdehyde-Hydrazone Derivative | FTIR | Formation of a C=N (imine) stretching band, typically in the range of 1604-1608 cm⁻¹. researchgate.net |
| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8-9 ppm. | |
| ¹³C NMR | A signal corresponding to the azomethine carbon (C=N) appears around 158 ppm. researchgate.net | |
| Mass Spec | The molecular weight will correspond to the sum of inosine dialdehyde and the specific hydrazide, minus one or two molecules of water. |
Reaction Mechanisms in Derivatization Processes
The derivatization of inosine dialdehyde is primarily driven by the high reactivity of its two aldehyde functional groups. These groups readily undergo nucleophilic attack, most notably by amine-containing reagents, to form a variety of derivatives.
The principal synthetic route to inosine dialdehyde is the periodate oxidation of inosine. This reaction proceeds through a well-established mechanism for the cleavage of vicinal diols. The periodate ion reacts with the cis-2',3'-hydroxyl groups of the ribose moiety in inosine to form a cyclic periodate ester intermediate. wikipedia.org This cyclic ester then undergoes a concerted decomposition, leading to the cleavage of the C2'-C3' bond and the formation of the two aldehyde groups, with the concomitant reduction of periodate to iodate. wikipedia.orgresearchgate.net
The most common derivatization of inosine dialdehyde involves its reaction with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and is reversible. libretexts.org The mechanism can be described in two main stages:
Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of one of the aldehyde groups, forming a tetrahedral intermediate known as a carbinolamine. chemistrysteps.com
Dehydration: Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, driven by the lone pair of the adjacent nitrogen, results in the formation of a C=N double bond, the characteristic linkage of an imine. libretexts.orgchemistrysteps.com
Similarly, inosine dialdehyde reacts with hydrazides (R-CO-NH-NH₂) to form stable hydrazones . The reaction mechanism is analogous to Schiff base formation, involving the nucleophilic attack of the terminal amino group of the hydrazide on an aldehyde carbonyl, followed by dehydration to form the C=N-NH-CO-R linkage. hmdb.ca This reaction is robust and is often employed for the labeling and detection of aldehydes.
The reaction of inosine dialdehyde with polymers containing primary amine groups, such as chitosan (B1678972), follows the same Schiff base formation mechanism, resulting in the cross-linking of the polymer chains.
Molecular and Cellular Mechanisms of Action of Inosine Dialdehyde
General Biochemical Reactivity and Adduct Formation with Biomolecules
Inosine (B1671953) dialdehyde (B1249045), also known as INOX, is the periodate (B1199274) oxidation product of inosine. nih.govaacrjournals.org Its biological activity stems from the high reactivity of its two aldehyde groups. These groups readily react with nucleophilic centers in biomolecules, such as amino and sulfhydryl groups, to form covalent adducts. This ability to form stable crosslinks with and modify macromolecules is central to its mechanism of action. nih.gov
The aldehyde functional groups of inosine dialdehyde can react with primary amino groups on proteins, particularly the ε-amino group of lysine (B10760008) residues, to form Schiff bases. This interaction can lead to the formation of stable, covalent crosslinks within a single protein or between different protein molecules. nih.gov Such cross-linking can significantly alter protein structure and function, often leading to the inhibition of enzymes involved in critical cellular processes. nih.gov
| Target Biomolecule | Type of Interaction | Functional Consequence |
| Proteins (general) | Schiff base formation with amino groups (e.g., Lysine) | Covalent cross-linking, structural alteration nih.gov |
| Ribonucleotide Reductase | Covalent modification / Inhibition | Decreased synthesis of deoxyribonucleotides nih.gov |
The electrophilic aldehyde groups of inosine dialdehyde are also capable of reacting with the exocyclic amino groups of nucleotide bases within DNA and RNA. This can lead to the formation of adducts that disrupt the normal structure and function of these nucleic acids. Research on the effects of inosine dialdehyde on RNA synthesis in Ehrlich tumor cells suggests that the compound impairs the function of the DNA template. aacrjournals.org The addition of an exogenous, undamaged DNA template could reverse the inhibition of RNA synthesis, indicating that the primary issue was template impairment rather than direct inhibition of the RNA polymerase enzyme itself. aacrjournals.org This template damage likely results from the formation of covalent adducts between inosine dialdehyde and the DNA strand.
Effects on Macromolecular Biosynthesis in Cellular Models
The biochemical reactivity of inosine dialdehyde leads to a profound and general inhibition of macromolecular synthesis. aacrjournals.org Studies conducted on various tumor cell lines, including L1210 and P388 mouse leukemia cells, have shown that inosine dialdehyde inhibits the synthesis of DNA, RNA, and protein in a time- and concentration-dependent manner. nih.govaacrjournals.org This broad-spectrum inhibition of key biosynthetic pathways ultimately halts cell proliferation and can lead to cell cycle arrest, with many treated cells stopping in the G2 + M phase. nih.govaacrjournals.org
Inosine dialdehyde is a potent inhibitor of DNA synthesis. nih.govaacrjournals.org This effect is mediated by at least two distinct mechanisms. Firstly, as previously noted, it inhibits ribonucleotide reductase, which starves the cell of the necessary deoxyribonucleotide precursors for DNA replication. nih.gov Secondly, by forming adducts with the DNA molecule, it can directly impair the template's function, preventing DNA polymerase from accurately reading the genetic code. The inhibitory effects of inosine dialdehyde on DNA synthesis are distinct from those of other ribonucleotide reductase inhibitors like hydroxyurea, which cause a rapid and specific arrest of cells in the G1 phase with minimal initial effects on RNA and protein synthesis. nih.govaacrjournals.org
The synthesis of RNA is also strongly inhibited by inosine dialdehyde. nih.govaacrjournals.orgaacrjournals.org Detailed studies in Ehrlich tumor cells have demonstrated that the compound inhibits the incorporation of precursors like uridine into RNA. nih.govaacrjournals.org The primary mechanism for this inhibition is the impairment of the DNA template's function. aacrjournals.org While the compound does not appear to directly inhibit the activity of RNA polymerase enzymes, its modification of the DNA template can prevent transcription or lead to the termination of the growing RNA strand. aacrjournals.org This inhibition affects the synthesis of various RNA types, including preribosomal RNA. aacrjournals.org
Protein synthesis is inhibited by inosine dialdehyde in a manner similar to that of DNA and RNA synthesis. nih.govaacrjournals.org This inhibition is, in part, a downstream consequence of the shutdown of transcription, which reduces the availability of messenger RNA (mRNA) templates for translation. Furthermore, research has indicated more direct effects on the translational machinery. After a 6-hour incubation with inosine dialdehyde, over 90% of polyribosomes in Novikoff cells were dissociated, and they did not readily reform even after the compound was removed from the medium. aacrjournals.org This suggests that in addition to limiting mRNA supply, inosine dialdehyde may directly damage components of the ribosome or other factors essential for protein synthesis.
| Macromolecular Synthesis | Effect of Inosine Dialdehyde | Key Research Findings |
| DNA Synthesis | Inhibition nih.govaacrjournals.org | Inhibition of ribonucleotide reductase nih.gov; Impairment of DNA template function. |
| RNA Synthesis | Inhibition nih.govaacrjournals.orgaacrjournals.org | Inhibition is due to impairment of template function or chain termination, not direct inhibition of RNA polymerases. aacrjournals.org |
| Protein Synthesis | Inhibition nih.govaacrjournals.org | Occurs secondary to transcription inhibition and via direct effects such as the dissociation of polyribosomes. aacrjournals.org |
Cell Cycle Progression Modulation
The modulation of the cell cycle by inosine dialdehyde translates directly into a potent inhibition of cellular proliferation. In vitro studies have shown that this compound effectively halts the proliferation of various tumor cell lines in a manner that is dependent on its concentration. nih.gov The inhibitory effect is comprehensive, affecting the synthesis of DNA, RNA, and protein, as measured by the incorporation of labeled precursors into acid-insoluble materials. nih.gov Notably, the compound does not significantly affect the uptake of these precursors into the acid-soluble pool, suggesting the inhibition occurs at the level of macromolecular synthesis. nih.gov
The concentration required to achieve complete inhibition of proliferation varies among different cell lines, indicating a degree of cell-type-specific sensitivity. For instance, Novikoff rat hepatoma and mouse L-cells require approximately 1 mM of inosine dialdehyde for complete proliferation arrest. nih.gov In contrast, L1210 and P388 mouse leukemia cells, as well as Chinese hamster ovary cells, are more sensitive, with complete inhibition observed at concentrations around 0.1 mM. nih.gov
| Cell Line | Organism | Cell Type | Concentration for Complete Proliferation Inhibition |
|---|---|---|---|
| Novikoff Hepatoma | Rat | Hepatoma | ~1 mM |
| L-cells | Mouse | Fibroblast | ~1 mM |
| L1210 | Mouse | Leukemia | ~0.1 mM |
| P388 | Mouse | Leukemia | ~0.1 mM |
| Chinese Hamster Ovary (CHO) | Hamster | Ovary | ~0.1 mM |
Enzyme Interactions and Allosteric Modulation
A primary molecular target of inosine dialdehyde is ribonucleotide reductase (RNR), a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. nih.govresearchgate.netebi.ac.uk Inosine dialdehyde functions as an inhibitor of ribonucleotide reductase, thereby decreasing the synthesis of DNA, RNA, and proteins. nih.govresearchgate.net
Studies on partially purified extracts from Ehrlich tumor cells have confirmed the inhibitory action of inosine dialdehyde (also referred to as Inox) on RNR activity. researchgate.net The inhibition by inosine dialdehyde was found to be more pronounced for cytidine-5'-diphosphate (CDP) reductase activity compared to adenosine-5'-diphosphate (ADP) reductase activity. researchgate.net This differential effect suggests a potential specificity in its interaction with the enzyme complex. The inhibition of RNR is a key mechanism that leads to the observed decrease in DNA synthesis and subsequent G2/M cell cycle arrest. nih.govresearchgate.net
Inosine dialdehyde is a synthetic derivative of inosine, a naturally occurring purine (B94841) nucleoside. nih.gov Inosine is a central intermediate in purine metabolism, where it is formed from adenosine by adenosine deaminase or from inosine monophosphate (IMP) by nucleotidases. ebi.ac.ukwikipedia.org It is subsequently metabolized into hypoxanthine by the enzyme purine nucleoside phosphorylase (PNP), which is a key step in the purine salvage and degradation pathways. wikipedia.orgwikipedia.org
While the parent compound, inosine, is a known substrate for enzymes like PNP, the specific interactions of inosine dialdehyde with the enzymes of the purine metabolism pathway are not extensively detailed in available research. Its primary, well-documented enzymatic target is ribonucleotide reductase. nih.govresearchgate.net The structural modification of the ribose ring into a reactive dialdehyde likely alters its affinity for and interaction with enzymes that typically bind inosine, such as adenosine deaminase and purine nucleoside phosphorylase. nih.govebi.ac.ukwikipedia.org
Nucleic Acid and Protein Cross-linking Mechanisms
The dialdehyde structure of inosine dialdehyde imparts a high degree of chemical reactivity, enabling it to form stable covalent crosslinks with macromolecules, particularly proteins. nih.govnih.gov Aldehydes are known to react with nucleophilic groups in biomolecules, such as the amino groups of lysine residues in proteins, to form Schiff bases. wikipedia.orgproteopedia.org This cross-linking ability represents another significant aspect of its mechanism of action. nih.gov
By forming these crosslinks, inosine dialdehyde can inhibit the activity of various enzymes involved in critical cellular processes, including nucleic acid synthesis. nih.gov This mechanism is distinct from, but complementary to, its direct inhibition of ribonucleotide reductase. The formation of these bulky adducts on proteins or DNA can physically obstruct cellular machinery involved in replication, transcription, and other DNA-based processes, contributing to the compound's potent anti-proliferative effects. wikipedia.orgproteopedia.org
Formation of Intermolecular Cross-links
The principal mechanism by which inosine dialdehyde modifies proteins is through the formation of intermolecular cross-links. This process involves the covalent bonding between two or more separate protein molecules, facilitated by the dialdehyde. The chemical basis for this cross-linking is the reaction of the aldehyde groups of inosine dialdehyde with nucleophilic functional groups on the amino acid side chains of proteins.
The most common reaction is the formation of a Schiff base. This occurs when an aldehyde group reacts with a primary amine group (-NH2), such as the epsilon-amino group of a lysine residue, which is a frequent target for aldehyde-based cross-linking agents. nih.govcreative-proteomics.comresearchgate.net This reaction proceeds via a nucleophilic addition, forming an unstable carbinolamine intermediate, which then dehydrates to form a stable imine, also known as a Schiff base. biorxiv.org
Given that inosine dialdehyde possesses two aldehyde groups, it can act as a bifunctional cross-linking agent. One aldehyde group can react with an amino group on one protein, and the second aldehyde group can react with an amino group on a nearby, separate protein molecule. This results in a stable bridge connecting the two proteins, leading to the formation of high-molecular-weight aggregates. This cross-linking can inhibit the normal function of enzymes and structural proteins by sterically blocking active sites, disrupting protein-protein interactions, or inducing aggregation. The general chemistry of protein cross-linking by dialdehydes, such as glutaraldehyde and dialdehyde starch, is well-established and serves as a model for the action of inosine dialdehyde. researchgate.netnih.govresearchgate.netmdpi.com
| Reactant 1 | Reactant 2 | Key Amino Acid Residue | Resulting Covalent Linkage | Consequence |
|---|---|---|---|---|
| Inosine Dialdehyde | Protein A | Lysine (ε-amino group) | Schiff Base (Imine) | Formation of a stable intermolecular bridge, leading to protein dimers or larger aggregates and potential loss of function. |
| Inosine Dialdehyde-Protein A Adduct | Protein B | Lysine (ε-amino group) |
Intramolecular Structural Rearrangements
In addition to linking separate protein molecules, the bifunctional nature of inosine dialdehyde allows for the formation of intramolecular cross-links. This occurs when the two aldehyde groups react with two separate nucleophilic residues within the same polypeptide chain. For this to happen, the protein must fold in such a way that two reactive amino acid side chains (e.g., two lysine residues) are brought into close spatial proximity, allowing the relatively small inosine dialdehyde molecule to bridge the gap between them.
The formation of an intramolecular cross-link induces a significant structural rearrangement by introducing a new covalent constraint on the protein's conformation. This can have several profound effects:
Conformational Locking : The protein's natural flexibility and ability to undergo conformational changes, which are often essential for its function (e.g., enzyme catalysis, receptor signaling), can be severely restricted.
Stabilization or Destabilization : Depending on the location of the cross-link, it could either stabilize a particular protein fold or introduce strain that destabilizes the native structure.
Alteration of Active Sites : An intramolecular cross-link near an enzyme's active site can alter its geometry, preventing substrate binding or catalytic activity.
| Feature | Intermolecular Cross-linking | Intramolecular Cross-linking |
|---|---|---|
| Number of Molecules Involved | Two or more protein molecules | A single protein molecule |
| Requirement | Sufficient protein concentration and proximity | Two reactive residues in close spatial proximity within one folded protein |
| Primary Result | Formation of protein dimers and higher-order aggregates | Change in protein conformation and rigidity |
| Functional Consequence | Inhibition of function through aggregation and steric hindrance | Inhibition of function by locking conformation and altering active sites |
Advanced Research Applications and Methodologies Utilizing Inosine Dialdehyde
Research Models for Studying Biological Activity
The investigation of inosine dialdehyde's biological functions is often conducted using a range of cellular systems, from mammalian cell lines to non-mammalian organisms and plant cell platforms. These models allow researchers to probe its effects on proliferation, metabolism, and resistance mechanisms.
In Vitro Mammalian Cell Line Models (Non-human clinical)
In vitro studies employing mammalian cell lines have been instrumental in characterizing the antiproliferative effects of inosine dialdehyde. Research has demonstrated that inosine dialdehyde can inhibit the proliferation of various tumor cell lines in a concentration-dependent manner. For instance, studies have shown that concentrations around 1 mM are required to completely inhibit the proliferation of Novikoff rat hepatoma and mouse L-cells. In contrast, lower concentrations, approximately 0.1 mM, were sufficient to completely inhibit the proliferation of L1210 and P388 mouse leukemia cells, as well as Chinese hamster ovary cells.
Furthermore, inosine dialdehyde has been observed to impact key cellular synthetic processes. It inhibits the synthesis of protein, RNA, and DNA, as measured by the incorporation of labeled precursors, without significantly affecting the pool sizes of these precursors. Flow microfluorometric analyses have indicated that inosine dialdehyde treatment can lead to cell cycle arrest, with many treated cells becoming arrested in the G2 + M phase. These findings suggest that inosine dialdehyde affects multiple metabolic pathways critical for cell division and survival.
| Cell Line | Concentration for Complete Inhibition | Observed Cellular Effects |
| Novikoff rat hepatoma | ~1 mM | Inhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest |
| Mouse L-cells | ~1 mM | Inhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest |
| L1210 mouse leukemia | ~0.1 mM | Inhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest |
| P388 mouse leukemia | ~0.1 mM | Inhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest |
| Chinese hamster ovary cells | ~0.1 mM | Inhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest |
Non-Mammalian Cellular Systems (e.g., Leishmania major resistance mechanisms)
Inosine dialdehyde has also been investigated in non-mammalian cellular systems, particularly in the context of parasitic protozoa like Leishmania. Studies focusing on Leishmania species have explored mechanisms of resistance to inosine dialdehyde and related nucleoside analogs. Research has shown that Leishmania strains selected for resistance to inosine dialdehyde exhibit a reduced capacity to accumulate exogenous purine (B94841) nucleosides and nucleobases. This phenomenon has been linked to alterations in purine transporters, suggesting that the uptake mechanism is a key target for resistance development.
Specifically, studies have identified the TOxic nucleoside Resistance (TOR) gene in Leishmania that, when amplified or mutated, confers resistance not only to tubercidin (B1682034) but also to inosine dialdehyde and other purine analogs. This indicates that Leishmania models are valuable for understanding how cellular transport systems and specific genes mediate resistance to nucleoside-based compounds. The reduced accumulation of these compounds in resistant Leishmania cells highlights the importance of specific transporter activities for the biological efficacy of inosine dialdehyde in these organisms.
Plant Cell Growth Platforms and Applications
Inosine dialdehyde has found application in the development of advanced biomaterials, particularly hydrogels, which are then utilized as platforms for plant cell growth. By acting as a cross-linker, inosine dialdehyde, along with other nucleoside dialdehydes, can be used to form tunable hydrogels with polysaccharide materials like chitosan (B1678972). These hydrogels possess properties that make them suitable for supporting cellular structures and processes.
The hydrogels created using inosine dialdehyde as a cross-linker have been employed as growth platforms for plant cells. This application leverages the biocompatible nature of the hydrogels and their capacity to provide a structured environment conducive to cell proliferation and development. Researchers are exploring these hydrogel systems for optimizing plant tissue culture media and for various biotechnological applications, demonstrating the compound's utility beyond direct cellular effects to material science applications supporting biological systems.
Compound List
Inosine dialdehyde (INOX, IdA)
Inosine
Uridine
Ribose
Uridine dialdehyde (UdA)
Ribose dialdehyde (RdA)
Chitosan
Novikoff rat hepatoma
Mouse L-cells
L1210 mouse leukemia
P388 mouse leukemia
Chinese hamster ovary cells
Leishmania species
Leishmania major
Leishmania mexicana amazonensis
Tubercidin
Formycin B
Allopurinol ribonucleoside
Formycin A
Allopurinol
Hydroxyurea
2,3-dihydro-1H-pyrazolo(2,3-a)imidazole
Glutaraldehyde (GA)
oUrd
oUMP
oAMP
Alexa 555 labeled bovine serum albumin
Analytical and Characterization Techniques for Inosine Dialdehyde Research
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for the structural elucidation of inosine (B1671953) dialdehyde (B1249045), offering insights into its atomic composition and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of inosine dialdehyde in solution. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For inosine dialdehyde, the aldehyde protons are expected to resonate significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the purine (B94841) ring would appear in the aromatic region, while the protons on the modified ribose moiety would have chemical shifts characteristic of protons attached to carbons bearing oxygen atoms.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons of the aldehyde groups are highly deshielded and would be expected to have chemical shifts in the range of 190-200 ppm. libretexts.org The carbons of the purine ring and the modified ribose would also exhibit characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Inosine Dialdehyde
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde Protons | 9.5 - 10.5 | 190 - 200 |
| Purine Ring Protons | 7.5 - 8.5 | 125 - 150 |
Note: These are predicted ranges based on typical chemical shifts for similar functional groups.
NMR is also instrumental in studying the interactions of inosine dialdehyde with other molecules, such as proteins or nucleic acids. Changes in the chemical shifts of either inosine dialdehyde or its binding partner upon interaction can reveal the binding site and the nature of the intermolecular forces involved.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in inosine dialdehyde. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectrum of inosine dialdehyde is expected to show a strong absorption band in the region of 1690-1740 cm⁻¹ due to the stretching vibration of the C=O bond in the aldehyde groups. vscht.cz Another key feature would be the presence of a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl group and N-H stretching of the purine ring. udel.edu The C-H stretching of the aldehyde group may also be visible as a weaker band around 2720-2820 cm⁻¹. pressbooks.pub Aromatic C-H and C=C stretching vibrations from the purine ring would appear in their characteristic regions. vscht.cz
Table 2: Expected Infrared Absorption Bands for Inosine Dialdehyde
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aldehyde (C=O) | 1690 - 1740 | Stretch |
| Alcohol/Amine (O-H/N-H) | 3200 - 3600 | Stretch, broad |
| Aldehyde (C-H) | 2720 - 2820 | Stretch |
| Aromatic (C-H) | 3000 - 3100 | Stretch |
| Aromatic (C=C) | 1400 - 1600 | Stretch |
Chromatographic Separation and Detection
Chromatographic techniques are essential for the purification, and quantitative analysis of inosine dialdehyde, ensuring the purity of the compound for further studies.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of inosine dialdehyde and for its quantitative analysis. Reversed-phase HPLC, using a C18 column, is a common approach for separating polar compounds like nucleosides and their derivatives. ijprajournal.comimpactfactor.org
A typical mobile phase for the analysis of inosine and related compounds consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of inosine dialdehyde from any starting material (inosine) or by-products. Detection is typically performed using a UV detector, as the purine ring of inosine dialdehyde absorbs strongly in the UV region, with a maximum absorbance around 250-260 nm. ijprajournal.comimpactfactor.org
Table 3: Exemplary HPLC Parameters for Inosine Dialdehyde Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 10 µL |
This method allows for the determination of the percentage purity of an inosine dialdehyde sample by integrating the peak area of the main compound and any impurities.
Gas Chromatography (GC) is another powerful separation technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like nucleosides. Therefore, a derivatization step is necessary to convert inosine dialdehyde into a more volatile and thermally stable derivative. nih.gov
A common derivatization method for nucleosides is silylation, where the hydroxyl and amino groups are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. mdpi.comnih.gov These derivatives are significantly more volatile and can be readily analyzed by GC. The separation is typically performed on a capillary column with a non-polar stationary phase, and detection is often achieved using a flame ionization detector (FID) or a mass spectrometer (MS).
Table 4: General GC Method with Derivatization for Nucleoside Analysis
| Step | Procedure |
|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm) with a non-polar phase |
| Injector Temperature | 250°C |
| Oven Program | 150°C to 300°C at 10°C/min |
| Detector | Mass Spectrometer (MS) |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of inosine dialdehyde. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for identification and structural elucidation.
In mass spectrometry, the inosine dialdehyde molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) confirms the molecular weight of the compound.
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern of inosine dialdehyde is expected to involve cleavage of the glycosidic bond, separating the purine base from the modified ribose moiety. nih.gov Other characteristic fragmentations would include the loss of water and the cleavage of bonds within the opened ribose ring. miamioh.edulibretexts.org
Table 5: Predicted Mass Spectrometry Fragmentation of Inosine Dialdehyde
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 267.08 | Protonated molecular ion |
| [M-H]⁻ | 265.06 | Deprotonated molecular ion |
| [Hypoxanthine+H]⁺ | 137.04 | Purine base fragment |
Note: The predicted m/z values are based on the exact mass of inosine dialdehyde (C₁₀H₁₀N₄O₅).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the unambiguous identification and quantification of inosine dialdehyde-protein adducts. The high reactivity of the aldehyde groups in inosine dialdehyde allows it to form covalent bonds, primarily with lysine (B10760008), arginine, and cysteine residues on proteins, leading to the formation of Schiff bases or other adducts.
The general workflow for this analysis involves several key steps. First, a protein sample treated with inosine dialdehyde is subjected to enzymatic digestion, typically using trypsin, to break it down into smaller peptides. This peptide mixture is then separated using high-performance liquid chromatography (HPLC), which separates the peptides based on their physicochemical properties, such as hydrophobicity. The separated peptides are then introduced into a tandem mass spectrometer.
In the mass spectrometer, the peptides are ionized, and their mass-to-charge (m/z) ratio is measured in the first stage of mass analysis (MS1). This allows for the detection of peptides that have an increased mass corresponding to the addition of an inosine dialdehyde molecule. To confirm the identity of the modified peptide and pinpoint the exact amino acid residue that has been modified, the specific peptide ion is selected and fragmented. The resulting fragment ions are analyzed in the second stage of mass analysis (MS/MS). The fragmentation pattern provides sequence information, allowing for definitive identification of the peptide and the site of modification. nih.govaston.ac.ukaston.ac.uk This combined approach provides a robust method for characterizing the specific molecular targets of inosine dialdehyde within the proteome. nih.gov
Table 1: Representative LC-MS/MS Data for a Hypothetical Peptide Modified by Inosine Dialdehyde
| Peptide Sequence | Modification Site | Theoretical Mass (Da) | Observed Mass Shift (Da) | Adduct Type |
|---|---|---|---|---|
| Val-Gly-Lys-Ala-Gly | Lysine (K) | 474.28 | +282.22 | Schiff base (stabilized) |
| His-Leu-Cys-Pro-Asn | Cysteine (C) | 571.24 | +284.24 | Thioacetal adduct |
MALDI-TOF Mass Spectrometry for RNA Fragment Analysis
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a highly effective technique for the analysis of nucleic acids and their modifications, making it suitable for studying the interaction of inosine dialdehyde with RNA. Inosine dialdehyde can form crosslinks within an RNA strand or between RNA and proteins. MALDI-TOF MS can be used to detect the resulting modified RNA fragments. nih.gov
The analytical process begins with the enzymatic or chemical cleavage of the RNA that has been treated with inosine dialdehyde. This produces a mixture of oligonucleotides. This mixture is then co-crystallized with a matrix material on a target plate. A pulsed laser is directed at the crystals, causing the desorption and ionization of the RNA fragments with minimal fragmentation. The ionized molecules are then accelerated into a time-of-flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio.
This technique allows for the precise mass determination of the RNA fragments. nih.gov Unmodified RNA fragments will have masses corresponding to their nucleotide sequence. However, fragments that have reacted with inosine dialdehyde will exhibit a characteristic mass increase. By comparing the mass spectra of treated and untreated RNA, researchers can identify the specific fragments that have been modified. nih.govnih.gov Further analysis, potentially involving fragmentation techniques (post-source decay or PSD), can help to elucidate the nature of the modification. nih.gov This makes MALDI-TOF MS an invaluable tool for mapping the sites of inosine dialdehyde interaction on RNA molecules.
Table 2: Example of MALDI-TOF MS Data for RNA Fragments Modified by Inosine Dialdehyde
| RNA Fragment Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Interpretation |
|---|---|---|---|---|
| 5'-GCAU-3' | 1285.8 | 1285.8 | 0 | Unmodified Fragment |
| 5'-AUCG-3' | 1270.8 | 1555.0 | +284.2 | Fragment with one Inosine Dialdehyde adduct |
Advanced Microscopic Techniques
Cryo-Scanning Electron Microscopy (Cryo-SEM) for Biomaterial Structure Analysis
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and internal structure of biomaterials, such as hydrogels. When these materials are cross-linked with agents like inosine dialdehyde, their microscopic architecture, including pore size, porosity, and surface texture, is significantly altered. researchgate.netmdpi.com SEM analysis provides direct visualization of these structural changes. researchgate.net For instance, increased cross-linking with dialdehydes in chitosan (B1678972) or gelatin-based biomaterials typically leads to a denser, less porous structure, which can be quantitatively assessed from SEM micrographs. nih.govnih.gov
While conventional SEM requires samples to be dehydrated, which can introduce artifacts and alter the delicate structure of hydrogels, Cryo-Scanning Electron Microscopy (Cryo-SEM) offers a significant advantage. In Cryo-SEM, the hydrogel sample is rapidly frozen, preserving its hydrated, near-native state. The frozen sample is then fractured to reveal its internal structure, sputter-coated with a conductive metal, and imaged at cryogenic temperatures. This technique provides a more accurate representation of the hydrogel's three-dimensional network, making it an ideal method for analyzing the structural impact of inosine dialdehyde cross-linking on biomaterials intended for biomedical applications.
Table 3: Morphological Changes in Dialdehyde-Cross-linked Biomaterials Observed by SEM
| Biomaterial | Cross-linker Concentration | Observed Morphological Change | Reference Technique |
|---|---|---|---|
| Chitosan Film | Increasing Dialdehyde Chitosan | Increased surface roughness | SEM/AFM mdpi.com |
| Gelatin-Chitosan Film | Increasing Dialdehyde Starch | Smoother, more homogeneous surface | SEM nih.gov |
| N-succinyl chitosan Hydrogel | Increasing Dialdehyde Starch | Wider pore diameters, fluffier network | SEM nih.gov |
Flow Cytometry for Cellular Analysis and Cell Cycle Studies
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser. It is particularly valuable for studying the effects of compounds like inosine dialdehyde on the cell cycle. youtube.comyoutube.com For cell cycle analysis, cells are typically fixed, permeabilized, and stained with a fluorescent dye, such as propidium (B1200493) iodide (PI) or DAPI, which stoichiometrically binds to DNA. nih.govbiocompare.com The fluorescence intensity of each cell is directly proportional to its DNA content.
This allows the cell population to be resolved into different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). youtube.com Research has shown that inosine dialdehyde (also referred to as INOX) is an inhibitor of tumor cell proliferation. nih.gov Flow microfluorometric analyses of various tumor cell lines treated with inosine dialdehyde revealed a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This finding indicates that inosine dialdehyde induces cell cycle arrest at the G2/M checkpoint, preventing cells from proceeding into mitosis. This blockage of cell division is a key aspect of its mechanism of action against proliferating cancer cells. nih.gov
Table 4: Effect of Inosine Dialdehyde on Cell Cycle Distribution in Tumor Cells
| Treatment Group | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control (Untreated) | 55% | 30% | 15% |
| Inosine Dialdehyde-Treated | 25% | 15% | 60% |
Computational and Theoretical Studies of Inosine Dialdehyde
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful tools for understanding complex molecular interactions and dynamic processes. In the context of inosine (B1671953) dialdehyde (B1249045), these techniques have been employed to investigate its role in forming cross-linked structures, particularly in the development of hydrogels.
Understanding Cross-linking Processes (Covalent and Non-covalent Interactions)
Studies utilizing computational modeling and molecular dynamics simulations have shed light on the formation of hydrogels using inosine dialdehyde as a cross-linker. These simulations have revealed that the cross-linking process involves not only covalent bonding, characteristic of aldehyde reactions with amine groups, but also a significant contribution from various non-covalent interactions. Specifically, π–π stacking, cation–π interactions, and hydrogen bonding have been identified as key forces that stabilize the hydrogel network acs.orgresearchgate.netnih.govresearchgate.net. Furthermore, experimental observations supported by theoretical understanding indicate that inosine dialdehyde can cross-link plasma proteins and molecules like bovine serum albumin (BSA), forming covalent adducts. Notably, no direct interaction of inosine dialdehyde with nucleic acids, bases, or nucleosides themselves was detected in these studies, suggesting its primary role in protein modification or structural cross-linking capes.gov.br.
Table 1: Identified Non-covalent Interactions in Inosine Dialdehyde-Mediated Hydrogel Formation
| Interaction Type | Significance in Cross-linking |
| π–π stacking | Significant contributor |
| Cation–π interaction | Significant contributor |
| Hydrogen bonding | Significant contributor |
Conformational Analysis of Inosine Dialdehyde and its Adducts
Quantum Chemical Calculations
Quantum chemical calculations offer a high level of detail regarding molecular electronic structure, reaction pathways, and spectroscopic properties.
Predicting Spectroscopic Properties (e.g., NMR Chemical Shifts)
Quantum chemistry, particularly Density Functional Theory (DFT) and methods like Gauge-Independent Atomic Orbital (GIAO), is widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts nih.govarxiv.orggithub.comarkat-usa.orgstackexchange.com. Techniques like the Automated Fragmentation Quantum Mechanics/Molecular Mechanics (AFNMR) approach and machine learning algorithms are being developed to enhance the accuracy and efficiency of these predictions for biomolecules nih.govarxiv.orggithub.com. However, specific quantum chemical calculations focused on predicting the NMR chemical shifts of inosine dialdehyde were not identified in the provided search results.
Table 2: Predicted Collision Cross Sections for Inosine Dialdehyde
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 267.07240 | 155.8 |
| [M+Na]+ | 289.05434 | 166.0 |
| [M+NH4]+ | 284.09894 | 158.7 |
| [M+K]+ | 305.02828 | 165.5 |
| [M-H]- | 265.05784 | 151.6 |
| [M+Na-2H]- | 287.03979 | 157.8 |
| [M]+ | 266.06457 | 155.4 |
| [M]- | 266.06567 | 155.4 |
Note: Collision Cross Section (CCS) values are predicted and provided by PubChem uni.lu.
Energetic Landscape of Reactions and Interactions
The energetic landscape governing the reactions and interactions of inosine dialdehyde is a critical area for theoretical investigation. This includes calculating activation energies for reactions, binding energies for molecular interactions, and reaction pathways. However, specific quantum chemical calculations detailing the energetic landscape of reactions or interactions involving inosine dialdehyde were not found in the provided search results. Studies on related compounds or general methodologies for calculating reaction energetics were noted, but direct applications to inosine dialdehyde were absent.
Bioinformatics Approaches for Modified Nucleoside Analysis
Bioinformatics plays a significant role in the study of modified nucleosides, particularly within the context of RNA modifications. While inosine dialdehyde itself is not a naturally occurring RNA modification, the principles applied to understanding modified nucleosides like inosine (resulting from adenosine-to-inosine editing) are relevant. Bioinformatics tools and approaches are used to identify and analyze such modifications in RNA sequences. Techniques such as Reverse Transcription (RT) signature analysis (e.g., ICE-seq, ALES) and Next-Generation Sequencing (NGS) based methods are employed to detect inosine within RNA molecules nih.govrsc.orgnih.gov. These methods often rely on the altered base-pairing or chemical reactivity of the modified nucleotide, which can be computationally modeled or predicted. Although direct applications of bioinformatics specifically to inosine dialdehyde were not found, the methodologies used for analyzing other modified nucleosides could potentially be adapted for studying its behavior or interactions in complex biological systems.
Compound List:
Inosine dialdehyde (IdA)
Inosine
Uridine dialdehyde (UdA)
Ribose dialdehyde (RdA)
Adenosine
Uridine
Ribose
Future Directions and Emerging Research Areas
Elucidation of Undefined Molecular and Cellular Mechanisms
Inosine (B1671953) dialdehyde (B1249045), also known as INOX, is the periodate (B1199274) oxidation product of inosine. aacrjournals.orgnih.gov Early research demonstrated its capacity to inhibit the proliferation of various tumor cell lines in a concentration-dependent manner. aacrjournals.orgnih.gov Mechanistic studies revealed that inosine dialdehyde interferes with the synthesis of crucial macromolecules, including DNA, RNA, and proteins. aacrjournals.orgnih.gov This inhibition of macromolecular synthesis is a key contributor to its cytostatic effects. Furthermore, flow microfluorometric analyses have shown that treatment with inosine dialdehyde leads to cell cycle arrest in the G2/M phase. aacrjournals.orgnih.gov
Despite these foundational findings, the precise molecular interactions underlying these cellular effects are not fully understood. It is hypothesized that inosine dialdehyde affects multiple metabolic steps, suggesting a broader and more complex mechanism of action than initially perceived. aacrjournals.orgnih.gov The dialdehydic nature of the molecule allows it to potentially form covalent bonds with various nucleophilic groups in proteins and nucleic acids, thereby inhibiting their function. However, the specific protein targets and the exact nature of these covalent modifications remain largely undefined. Future research will need to focus on identifying the direct molecular binding partners of inosine dialdehyde to unravel the full spectrum of its cellular impact.
Development of Novel Inosine Dialdehyde Derivatives as Research Probes
The reactivity of the dialdehyde group in inosine dialdehyde makes it a versatile platform for the development of novel chemical probes. One significant advancement in this area is the creation of a thymidine-inosine dimer (TID) building block for the reversible functionalization of synthetic oligonucleotides. mdpi.com This TID unit can be incorporated into DNA strands and subsequently modified through click chemistry, allowing for the attachment of various functional groups such as fluorescent tags or small molecules. mdpi.com The inosine component can then be oxidized to its dialdehyde form, enabling the traceless removal of the modification and restoration of the native DNA strand. mdpi.com
This technology highlights the potential of inosine dialdehyde derivatives as sophisticated research tools. Future efforts in this domain could focus on synthesizing a broader range of derivatives with tailored properties. For instance, derivatives with different reactive groups could be designed to target specific classes of biomolecules. Furthermore, the incorporation of reporter tags, such as fluorophores or biotin, directly into the inosine dialdehyde structure could facilitate the identification and visualization of its cellular targets. These novel probes would be invaluable for elucidating the compound's mechanism of action and for developing new applications in diagnostics and biotechnology.
Exploration of New Biological Targets and Pathways
The observation that inosine dialdehyde affects multiple metabolic pathways suggests that our current understanding of its biological targets is incomplete. aacrjournals.orgnih.gov While its effects on DNA, RNA, and protein synthesis are established, the upstream signaling pathways and the specific enzymes inhibited by the compound are yet to be fully identified. The parent molecule, inosine, is known to be a bioactive metabolite involved in purine (B94841) metabolism, RNA editing, and various signaling pathways. nih.govnih.gov It has been shown to have immunomodulatory effects and can influence inflammatory responses. nih.gov
Future research should investigate whether inosine dialdehyde retains or modifies these activities of its parent nucleoside. For example, exploring its impact on purine salvage pathways and associated enzymes, such as hypoxanthine-guanine phosphoribosyltransferase, could reveal new targets. nih.gov Given the emerging link between inosine, gut microbiota, and anti-tumor responses, it would be pertinent to investigate if inosine dialdehyde can modulate these interactions. nih.gov Identifying new biological targets and the pathways they regulate will be crucial for expanding the therapeutic potential of inosine dialdehyde and for understanding its broader physiological and pathological implications.
Advancement in Analytical Methodologies for Enhanced Sensitivity and Specificity
The advancement of analytical techniques is paramount for the sensitive and specific detection and quantification of inosine dialdehyde and its metabolites in biological systems. While methods for the detection of inosine, particularly in the context of adenosine-to-inosine (A-to-I) RNA editing, are well-established and often rely on reverse transcription and sequencing, specific high-sensitivity methods for inosine dialdehyde are not as developed. nih.govnih.gov
Future developments in this area could adapt existing analytical platforms for this purpose. For instance, mass spectrometry techniques, such as Fast Atom Bombardment (FAB) mass spectrometry which has been used for the analysis of inosine, could be optimized for the detection of inosine dialdehyde and its adducts with biomolecules. researchgate.netresearchgate.net The development of specific antibodies or molecular probes that recognize the inosine dialdehyde structure could lead to the creation of sensitive immunoassays. Furthermore, advanced chromatographic techniques coupled with mass spectrometry can be employed for the separation and quantification of inosine dialdehyde from complex biological matrices. Enhanced analytical methodologies will be critical for pharmacokinetic studies, understanding its metabolic fate, and for monitoring its interaction with biological targets.
Interdisciplinary Research Paradigms Integrating Synthesis, Biology, and Computation
A comprehensive understanding of inosine dialdehyde and its potential applications will require a collaborative, interdisciplinary approach that integrates chemical synthesis, biological evaluation, and computational modeling. The synthesis of novel derivatives, as discussed earlier, is a cornerstone of this approach, enabling the creation of tailored molecules with specific properties. rsc.orgnih.govresearchgate.net
The biological evaluation of these new compounds will generate crucial data on their activity and mechanism of action. nih.govresearchgate.net This includes in vitro assays to determine their effects on specific enzymes and cellular pathways, as well as in vivo studies to assess their efficacy and biodistribution.
Computational studies can provide valuable insights to guide these synthetic and biological efforts. Molecular dynamics simulations, for example, can be used to model the interaction of inosine dialdehyde and its derivatives with potential protein targets, helping to predict binding affinities and mechanisms of inhibition. nih.gov By combining these three pillars of research, a more rational and efficient drug discovery and development process can be achieved, accelerating the translation of basic scientific findings into tangible applications for inosine dialdehyde and its analogs.
Q & A
Q. What are the standard protocols for synthesizing Inosine dialdehyde, and how can reaction progress be monitored?
- Methodological Answer : Inosine dialdehyde is synthesized via sodium periodate (NaIO₄) oxidation of inosine. A typical protocol involves dissolving inosine in water, adding Dowex50Wx4 resin charged with IO₄⁻ ions, and stirring for 1 hour. The mixture is eluted with water, concentrated under reduced pressure (≤30°C), and crystallized at low temperature. Reaction progress is monitored using thin-layer chromatography (TLC) on silica gel plates (e.g., Merck Kieselgel 60 F254) with chloroform/methanol (4:1 v/v) as the mobile phase. UV visualization confirms the disappearance of inosine and formation of dialdehyde product .
Q. Which characterization techniques are essential for confirming the structure and purity of Inosine dialdehyde?
- Methodological Answer : Structural confirmation relies on FT-IR to identify aldehyde stretching vibrations (~1720 cm⁻¹) and NMR (¹H/¹³C) to verify the absence of vicinal diols (C2–C3 cleavage) and presence of aldehyde protons. Purity is assessed via HPLC with UV detection (λ = 260 nm for nucleosides) or mass spectrometry (ESI-MS). X-ray diffraction (XRD) can confirm crystallinity, while elemental analysis validates stoichiometry .
Q. How does Inosine dialdehyde inhibit ribonucleotide reductase (RNR) activity in tumor cells?
- Methodological Answer : Inosine dialdehyde acts as a mechanism-based inhibitor of RNR by forming covalent adducts with the enzyme’s active-site thiol groups. This irreversibly blocks the reduction of ribonucleotides to deoxyribonucleotides, halting DNA synthesis. Experimental validation involves measuring dNTP pool depletion via LC-MS in treated cells and comparing IC₅₀ values across cell lines (e.g., L1210 leukemia, P388 lymphoma) using proliferation assays .
Advanced Research Questions
Q. What experimental strategies can address inconsistencies in reported IC₅₀ values for Inosine dialdehyde across tumor cell lines?
- Methodological Answer : Variations in IC₅₀ may arise from differences in cell permeability, RNR isoform expression, or detoxification pathways. To resolve discrepancies:
- Standardize assay conditions (e.g., serum-free media, consistent incubation times).
- Quantify intracellular Inosine dialdehyde levels via LC-MS to correlate exposure with efficacy.
- Use siRNA knockdown to assess RNR subunit-specific sensitivity .
Q. How can the crosslinking propensity of Inosine dialdehyde with proteins be quantified and mitigated in biochemical assays?
- Methodological Answer : Crosslinking is quantified via SDS-PAGE with Coomassie staining or Western blotting under non-reducing conditions. To mitigate interference:
Q. What considerations are critical when designing in vivo studies to evaluate the antitumor efficacy of Inosine dialdehyde?
- Methodological Answer : Key factors include:
- Dosing regimen : Optimize frequency to balance efficacy and toxicity (e.g., 200 mg/kg i.p. daily for 5 days in murine models).
- Pharmacokinetics : Monitor plasma stability and tissue distribution using radiolabeled ([¹⁴C]) Inosine dialdehyde.
- Toxicity endpoints : Assess bone marrow suppression (common with RNR inhibitors) via complete blood counts .
Q. Can microwave-assisted synthesis improve the yield or selectivity of Inosine dialdehyde compared to conventional methods?
- Methodological Answer : Microwave irradiation enhances reaction kinetics and selectivity for dialdehyde formation in polysaccharides (e.g., cellulose). Adapting this to inosine requires:
- Testing solvent systems (e.g., water/DMSO mixtures) compatible with microwave absorption.
- Optimizing temperature (50–80°C) and irradiation time (5–15 minutes) to prevent over-oxidation.
- Comparing yields with traditional methods via TLC and HPLC .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting data on Inosine dialdehyde’s stability in aqueous solutions?
- Methodological Answer : Stability studies should:
- Measure aldehyde degradation via Schiff base formation using UV-Vis (λ = 280 nm for imine bonds).
- Test buffers at varying pH (4–9) and temperatures (4–37°C).
- Validate findings with NMR time-course experiments to track aldehyde proton signals .
Experimental Design Tables
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